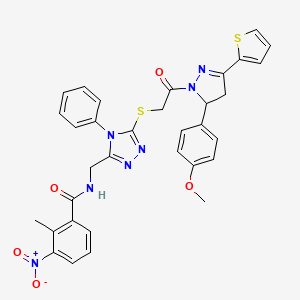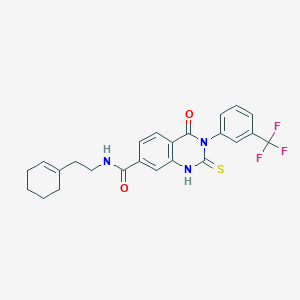![molecular formula C20H13ClN4O3 B11457346 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-nitrobenzamide](/img/structure/B11457346.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of pharmaceutical properties .
Preparation Methods
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-nitrobenzoic acid and 2-aminobenzimidazole.
Chemical Reactions Analysis
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The benzimidazole ring can undergo oxidation reactions, forming different oxidized products.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by binding to bacterial enzymes, disrupting their normal function . In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Known for its antimicrobial properties.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Used in various pharmaceutical applications.
Fenbendazole: An anthelmintic agent used to treat parasitic infections.
Properties
Molecular Formula |
C20H13ClN4O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-7-13(19-22-16-3-1-2-4-17(16)23-19)11-18(15)24-20(26)12-5-8-14(9-6-12)25(27)28/h1-11H,(H,22,23)(H,24,26) |
InChI Key |
GGHNRBFFUBGXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-8-(4-fluorobenzyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11457272.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457279.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457284.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11457285.png)
![1-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457297.png)
![7-[(2-phenylquinazolin-4-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11457298.png)

![7,8-dimethoxy-2-[3-(methylsulfanyl)phenyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457310.png)
![4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11457316.png)
![3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11457319.png)
![2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11457323.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11457330.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11457338.png)
